(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert
CAS No.:
Cat. No.: VC16191872
Molecular Formula: C38H52FeO2P2
Molecular Weight: 658.6 g/mol
* For research use only. Not for human or veterinary use.
![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert -](/images/structure/VC16191872.png)
Specification
Molecular Formula | C38H52FeO2P2 |
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Molecular Weight | 658.6 g/mol |
Standard InChI | InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m0../s1 |
Standard InChI Key | UALLLNAXGQTBJA-WLOLSGMKSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₃₈H₅₂FeO₂P₃, a molecular weight of 658.61 g/mol, and the CAS registry number 1093686-50-0 . Its structure comprises:
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A ferrocene core with planar chirality induced by 1,3-disubstitution.
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A bis(4-methoxy-3,5-dimethylphenyl)phosphine group at the R-configured cyclopentadienyl (Cp) ring.
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A di-tert-butylphosphine group attached via an ethyl spacer to the S-configured Cp ring.
The stereochemistry is critical for creating a chiral pocket around coordinated metal centers, facilitating enantioselective interactions with substrates .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous ferrocenyl phosphine gold(I) complexes reveal distorted tetrahedral geometries around the metal center, with bond lengths of 2.28–2.32 Å for Au–P bonds . The tert-butyl groups induce significant steric bulk, while the methoxy and methyl substituents on the aryl rings participate in noncovalent π–π interactions to stabilize transition states .
Synthesis and Structural Elucidation
Synthetic Route
The ligand is synthesized through a multistep sequence:
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Diastereoselective Lithiation: Starting from enantiopure ferrocenyl sulfoxide, directed ortho-lithiation with LiTMP introduces the first substituent .
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Transmetalation and Cross-Coupling: Zinc chloride-mediated transmetalation followed by Negishi coupling installs the arylphosphine group .
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Phosphine Coupling: Palladium-catalyzed cross-coupling attaches the di-tert-butylphosphine moiety to the ethyl spacer .
Key intermediates are characterized by ¹H/¹³C NMR and X-ray crystallography to confirm regio- and stereochemistry .
Challenges in Synthesis
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Stereochemical Purity: Inversion of sulfoxide configuration is required during iterative lithiation to achieve the correct planar chirality .
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Air Sensitivity: Phosphine intermediates are highly air-sensitive, necessitating Schlenk-line techniques .
Applications in Asymmetric Catalysis
Gold(I)-Catalyzed Cycloadditions
The ligand forms complexes with gold(I) that catalyze the [4 + 2] cycloaddition of 1,6-arylenynes with up to 98% enantiomeric excess (ee) . Comparative studies show it outperforms JohnPhos-type ligands in both reactivity and selectivity due to enhanced π–π interactions between the substrate and methoxyaryl groups .
Hydrogenation and Cross-Coupling
While primary literature on this specific ligand is limited, analogous ferrocenyl phosphines are effective in:
Comparative Performance Data
Property | Value/Performance | Reference |
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Enantioselectivity ([4 + 2] cycloaddition) | 89–98% ee | |
Reaction Yield | 72–95% | |
Thermal Stability | Stable up to 150°C | |
Solubility | Dichloromethane, THF |
Mechanistic Insights
Computational studies (DFT) on related gold(I) complexes reveal:
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The methoxy groups engage in CH–O hydrogen bonding with alkyne substrates, aligning them for cycloaddition .
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Steric bulk from tert-butyl groups restricts rotation, stabilizing chiral transition states .
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Noncovalent interactions contribute to a 3.2 kcal/mol stabilization of the favored enantiomer .
Future Directions
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Expanding Substrate Scope: Testing in nickel-catalyzed asymmetric alkylations.
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Ligand Optimization: Introducing electron-withdrawing groups to modulate reactivity.
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Industrial Applications: Scaling up synthesis for pharmaceutical intermediate production.
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